(Des-Ala3)-GHRP-2 (CAS 290312-22-0) is a highly specialized synthetic pentapeptide (D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2) and a direct structural analog of the well-characterized hexapeptide GHRP-2 (Pralmorelin) . In industrial and advanced laboratory settings, its primary procurement value lies not as a standalone therapeutic, but as an essential analytical reference standard and structural baseline [1]. By isolating the specific deletion of the alanine residue at position 3, this compound enables precise quality control in peptide manufacturing and provides a sterically constrained model for structure-activity relationship (SAR) mapping of the ghrelin/GHS-R1a axis [2].
Generic substitution with standard GHRP-2, GHRP-6, or crude peptide mixtures completely fails in both analytical and pharmacological workflows . In API quality control, identifying incomplete coupling events during solid-phase peptide synthesis (SPPS) requires the exact des-Ala3 deletion standard to accurately calibrate high-performance liquid chromatography (HPLC) and mass spectrometry (MS) systems [1]. Substituting this with the intact hexapeptide or a different analog masks the specific retention time shift and mass variance (71.04 Da) necessary for GMP-compliant impurity profiling [2]. Furthermore, in SAR studies, only the authentic truncated pentapeptide provides the exact steric crowding between the bulky naphthyl and indolyl side chains needed to map the minimal pharmacophore.
During the scale-up of GHRP-2, incomplete coupling of the third residue results in the des-Ala3 deletion impurity. Procuring the exact (Des-Ala3)-GHRP-2 standard allows analytical chemists to definitively calibrate LC-ESI-MS workflows. The target compound exhibits a monoisotopic mass of 746.90 Da, creating a distinct and quantifiable precursor ion shift compared to the intact GHRP-2 parent molecule . This exact mass reduction allows for unambiguous sequence verification and quantification of synthesis failure rates [1].
| Evidence Dimension | Monoisotopic Mass / Precursor Ion Shift |
| Target Compound Data | (Des-Ala3)-GHRP-2 (MW ~746.90 g/mol, m/z [M+H]+ ~747.9) |
| Comparator Or Baseline | Intact GHRP-2 (MW ~817.97 g/mol, m/z [M+H]+ ~818.9) |
| Quantified Difference | Exact mass reduction of 71.04 Da corresponding to the missing alanyl residue (C3H5NO) |
| Conditions | LC-ESI-MS in positive ion mode for peptide impurity profiling |
Procuring this exact standard is mandatory for QA/QC labs to validate mass spectrometry methods and detect the most common SPPS deletion failure in GHRP-2 manufacturing.
The deletion of the non-polar alanine residue fundamentally alters the hydrophobicity profile of the peptide backbone. When utilized as a reference standard in reversed-phase HPLC (RP-HPLC), (Des-Ala3)-GHRP-2 demonstrates a measurable shift in retention time relative to the intact hexapeptide [1]. This differential interaction with the C18 stationary phase ensures that the deletion impurity can be baseline-resolved from the main API peak, a critical requirement for accurate integration and purity determination [2].
| Evidence Dimension | Reversed-Phase HPLC Retention Behavior |
| Target Compound Data | Altered elution profile due to loss of the aliphatic methyl side chain |
| Comparator Or Baseline | Intact GHRP-2 (Baseline retention time) |
| Quantified Difference | Measurable reduction in overall peptide lipophilicity, enabling baseline resolution (Rs > 1.5) from the main GHRP-2 API peak |
| Conditions | C18 RP-HPLC using a standard water/acetonitrile gradient with 0.1% TFA |
Ensures that process engineers and analytical chemists can accurately quantify incomplete coupling impurities without peak overlap, satisfying regulatory purity standards.
In the intact GHRP-2 sequence, the alanine at position 3 acts as a crucial flexible spacer between the highly bulky D-2-naphthylalanine (D-2-Nal) and tryptophan (Trp) residues [1]. Procuring (Des-Ala3)-GHRP-2 provides a sterically constrained analog where this spacer is removed, forcing a direct peptide bond between these two large aromatic systems. This extreme steric crowding fundamentally alters the backbone dihedral angles, providing a rigid baseline for determining the exact spatial requirements of the GHS-R1a binding pocket [2].
| Evidence Dimension | Inter-residue Distance and Conformational Flexibility |
| Target Compound Data | Direct D-2-Nal to Trp bond causing severe steric overlap |
| Comparator Or Baseline | Intact GHRP-2 (Ala3 provides a 3-carbon flexible spacer) |
| Quantified Difference | Elimination of the spacer forces a highly constrained, rigid backbone conformation compared to the flexible parent hexapeptide |
| Conditions | In silico molecular dynamics or NMR structural elucidation |
Procuring this constrained pentapeptide allows drug discovery teams to map the exact steric boundaries of the receptor binding pocket, a critical step when designing novel, non-peptidic secretagogues.
Directly following from its distinct mass shift (71.04 Da) and altered HPLC retention profile, (Des-Ala3)-GHRP-2 is the optimal choice as a certified reference standard. It is essential for QA/QC laboratories tasked with quantifying des-Ala3 deletion errors during the solid-phase synthesis and scale-up of Pralmorelin (GHRP-2) batches [1].
Leveraging the extreme steric constraint caused by the missing alanine spacer, this compound serves as a highly rigid structural baseline. It is procured by drug discovery teams to evaluate the necessity of flexibility between the D-2-Nal and Trp residues in ghrelin receptor (GHS-R1a) activation, aiding in the design of next-generation secretagogues [2].
Because the deletion fundamentally alters the peptide backbone and removes the specific Ala-Trp bond, this pentapeptide is utilized as a comparative substrate. Researchers procure it to determine how truncations impact degradation by serum endopeptidases relative to the parent hexapeptide, guiding the formulation of more stable peptide therapeutics [3].